molecular formula C22H23N3O4S B278478 N-[[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide

N-[[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide

Cat. No.: B278478
M. Wt: 425.5 g/mol
InChI Key: KNJBFPHPFTXTHA-UHFFFAOYSA-N
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Description

N-[[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the use of free radical cyclization cascades, which are effective in constructing complex benzofuran derivatives with high yields and fewer side reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as proton quantum tunneling to construct the benzofuran ring system efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the benzofuran ring .

Scientific Research Applications

N-[[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of tumor growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

  • N-[3-Methoxy-4-(pentanoylamino)phenyl]-4-biphenylcarboxamide
  • N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide

Uniqueness

N-[[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide is unique due to its specific functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H23N3O4S/c1-3-4-9-20(26)24-16-11-10-15(13-18(16)28-2)23-22(30)25-21(27)19-12-14-7-5-6-8-17(14)29-19/h5-8,10-13H,3-4,9H2,1-2H3,(H,24,26)(H2,23,25,27,30)

InChI Key

KNJBFPHPFTXTHA-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)OC

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)OC

Origin of Product

United States

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